molecular formula C11H13ClO B2508290 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 57899-16-8

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No. B2508290
CAS RN: 57899-16-8
M. Wt: 196.67
InChI Key: DVRYIRZASBSPAB-UHFFFAOYSA-N
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Description

The compound "5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran" is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The chloromethyl group at the 5-position on the benzofuran ring is a functional moiety that can be utilized in various chemical reactions to synthesize more complex molecules.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One efficient synthesis route for a related compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, involves a one-pot synthesis starting from 4-chlorophenol and undergoing a Pummerer reaction followed by desulfurization . Another approach for synthesizing 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles includes regioselective reactions such as iodination, aryl radical-alkene cyclization, and carboxylation . Additionally, a unique transformation using o-hydroxyphenones and 1,1-dichloroethylene has been reported to generate highly functionalized benzofurans .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be intricate, with substituents affecting the overall geometry and electronic distribution. For instance, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate reveals that the oxygen atom and the methyl group of the methylsulfinyl substituent are on opposite sides of the benzofuran plane. This spatial arrangement is stabilized by aromatic π–π interactions and C—H∙∙∙π interactions, which are crucial for the compound's stability and reactivity .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions due to their reactive sites. The chloromethyl group, in particular, is a versatile functional group that can participate in nucleophilic substitution reactions. For example, the synthesis of novel 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones involves a Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between 5-chloro-2-acetyl benzofuran and aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The presence of substituents like the chloromethyl group can affect the compound's boiling point, melting point, solubility, and chemical stability. The antimicrobial activity study of benzofuran derivatives provides insights into their chemical properties, as these compounds exhibit binding affinity to bacterial enzymes and show anti-tubercular and antibacterial activities. The study used spectroscopic methods and docking simulations to confirm the chemical structures and investigate the biological activities .

Scientific Research Applications

Synthesis and Chemical Transformation

  • The compound has been studied in the synthesis of various derivatives and analogs. For example, the synthesis of benzofuro[2,3-b]benzofuran derivatives involves reactions like bromination and dehydrobromination. However, attempts to prepare certain derivatives like 2,9-dichloro- and tetrachloro-derivatives were not successful (Nanbu, Momonoi, Oguro, & Kawase, 1975).

Reactivity and Compound Formation

  • 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran and its analogs show diverse reactivity, leading to the formation of new ring systems. One study demonstrated the reaction of a similar compound leading to the formation of 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and related compounds (Okuda, Takano, Hirota, & Sasaki, 2012).

Oxidation and Molecular Interaction Studies

  • The oxidation behavior of derivatives of this compound has been explored. For instance, the oxidation of 2,3-dihydro-2,2-dimethyl-5-benzofuranol revealed a directing effect on oxidative coupling by the annelated 5-membered heterocyclic ring, in line with the Mills-Nixon effect (Lars, Nilsson, Selander, Sievertsson, & Skånberg, 1970).

Structural Analysis and Crystallography

  • Structural analysis and crystallography of similar compounds reveal insights into molecular geometry and interactions. For example, studies on 5-Iodo-2,7-dimethyl-3-phenylsulfonyl-1-benzofuran have detailed the dihedral angles and crystal structure stabilized by aromatic π–π interactions and C—H⋯O interactions (Choi, Seo, Son, & Lee, 2008).

Safety and Hazards

Typical nitrile gloves do not protect against CMF. The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color .

Future Directions

Levoglucosenone (LGO) and 5-chloromethyl furfural (5-CMF) are two bio-based platform chemicals with applications in medicines, green solvents, fuels, and the polymer industry .

Mechanism of Action

Target of Action

It’s known that chloromethyl groups often react with thiol groups in a glutathione s-transferase–mediated reaction . This suggests that the compound might interact with proteins or enzymes containing thiol groups.

Mode of Action

The mode of action of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran involves the chloromethyl group. The Blanc chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acid, to form chloromethyl arenes . This suggests that the compound might undergo similar reactions in biological systems.

Biochemical Pathways

Considering its chloromethyl group, it might be involved in reactions related to glutathione metabolism, as glutathione plays a crucial role in detoxifying electrophilic compounds like chloromethyl groups .

Pharmacokinetics

The compound’s chloromethyl group might influence its adme properties, as chloromethyl groups can react with biological molecules, potentially affecting the compound’s absorption, distribution, metabolism, and excretion .

Result of Action

Given its chloromethyl group, it might induce modifications in proteins or enzymes containing thiol groups, potentially affecting their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability. Furthermore, the biological environment, including the presence of enzymes and other biomolecules, can influence the compound’s interactions and reactions .

properties

IUPAC Name

5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRYIRZASBSPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57899-16-8
Record name 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
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